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Compound of Interest

Compound Name: SR-3029

Cat. No.: B15605462

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SR-3029 with other notable Casein Kinase 1
delta (CK10) and epsilon (CK1g) inhibitors, focusing on their biochemical potency, cellular
activity, and selectivity. The information presented is supported by experimental data to aid
researchers in selecting the most appropriate tool for their studies.

Introduction to CK10/¢ Inhibition

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various
cellular processes, including signal transduction, cell cycle progression, and circadian rhythms.
The & and € isoforms, in particular, are key regulators of the Wnt/pB-catenin signaling pathway,
which is frequently dysregulated in cancer.[1] Inhibition of CK1&/e has emerged as a promising
therapeutic strategy for various diseases, including cancer and neurological disorders. This
guide focuses on a comparative analysis of SR-3029, a potent and selective CK1&/¢ inhibitor,
against two other widely used inhibitors: PF-670462 and 1C261.

Comparative Analysis of Inhibitor Potency and
Selectivity

The efficacy and potential for off-target effects of a kinase inhibitor are determined by its
potency against the intended target and its selectivity across the human kinome. The following
tables summarize the key quantitative data for SR-3029, PF-670462, and 1C261.
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Biochemical Potency

Inhibitor Target IC50 (nM) Ki (nM)
SR-3029 CK13 44[2][31[4]1[5][6] 97(6]

CKle 260[2][3][4][6] 97[6]

PF-670462 CK13 14[71[8][9] Not Reported
CKle 7.7[7181[9] Not Reported

IC261 CK1d 1000 Not Reported
CKle 1000 Not Reported

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

- ellul -

Inhibitor Cell Line EC50 (nM)
SR-3029 A375 (Melanoma) 86[6]
PF-670462 A375 (Melanoma) >10,000[10]
IC261 A375 (Melanoma) Not Reported

EC50: Half-maximal effective concentration.

In-Depth Inhibitor Profiles
SR-3029

SR-3029 is a potent, ATP-competitive inhibitor of CK1d and CK1e.[6] It demonstrates high
selectivity for these isoforms with minimal off-target effects on a broad kinase panel.[10] A
kinome scan revealed that at a concentration of 10 uM, SR-3029 strongly inhibits only a few
other kinases, including CDK4/cyclin D1, CDK4/cyclin D3, CDK6/cyclin D1, CDK6/cyclin D3,
and FLT3, with IC50 values in the range of 368-576 nM for the CDKs and 3000 nM for FLT3.[6]
Due to its high selectivity, SR-3029 is a valuable tool for specifically probing the functions of
CK14 and CKl1eg in cellular pathways. It has been shown to inhibit the proliferation of melanoma
and breast cancer cell lines.[3]
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PF-670462

PF-670462 is a highly potent inhibitor of CK1d and CK1e in biochemical assays.[7][8][9]
However, it exhibits significant off-target effects at concentrations typically used in cell-based
assays.[10][11] A kinome scan demonstrated that at 10 uM, PF-670462 inhibits 44 other
kinases by more than 90%, including JNK and p38 isoforms.[10] This lack of selectivity can
complicate the interpretation of cellular phenotypes, as the observed effects may not be solely
attributable to CK1d/¢ inhibition. Despite its biochemical potency, PF-670462 shows weak anti-
proliferative activity in cellular assays.[10]

IC261

IC261 is a less potent inhibitor of CK16 and CK1le compared to SR-3029 and PF-670462, with
an IC50 in the micromolar range. A significant characteristic of IC261 is its potent off-target
activity as an inhibitor of microtubule polymerization.[8][12] This effect occurs at concentrations
lower than those required for effective CK1d/¢ inhibition in cells and is largely responsible for
the cytotoxic and cell cycle arrest phenotypes observed with this compound.[8][12][13]
Therefore, attributing cellular effects solely to CK1d/¢ inhibition when using IC261 requires
careful consideration and appropriate control experiments.

Signaling Pathway Context: Wnt/f3-catenin

CK10 and CKle are positive regulators of the canonical Wnt/3-catenin signaling pathway.[1] In
the absence of a Wnt ligand, a "destruction complex" containing Axin, APC, GSK3[3, and CK1a
phosphorylates 3-catenin, targeting it for ubiquitination and proteasomal degradation. Upon
Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is
recruited to the plasma membrane, and its activity is inhibited. This leads to the stabilization
and accumulation of (-catenin in the cytoplasm, followed by its translocation to the nucleus,
where it activates the transcription of target genes involved in cell proliferation and survival.
CK1d/¢e contribute to this process by phosphorylating key components of the pathway.
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Caption: Canonical Wnt/B-catenin signaling pathway.

Experimental Methodologies

The following sections describe representative protocols for the key assays used to
characterize and compare CK1d/¢ inhibitors.

In Vitro Kinase Assay
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This assay measures the direct inhibitory effect of a compound on the enzymatic activity of
purified CK1d or CK1le. A common method is a radiometric assay that measures the
incorporation of radiolabeled phosphate from [y-32P]ATP into a substrate.

Protocol Outline:

e Reaction Setup: In a microplate, combine the purified CK1d or CK1e enzyme, a suitable
substrate (e.g., a-casein), and the inhibitor at various concentrations in a kinase assay
buffer.

o Reaction Initiation: Start the reaction by adding a solution containing [y-32P]ATP and MgCla.

 Incubation: Incubate the plate at 30°C for a defined period, ensuring the reaction proceeds
within the linear range.

e Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

o Detection: Spot the reaction mixture onto a phosphocellulose membrane, wash away
unincorporated [y-32P]ATP, and measure the incorporated radioactivity using a scintillation
counter.

o Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control (e.g.,
DMSO) for each inhibitor concentration. Determine the IC50 value by fitting the data to a
dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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